molecular formula C16H17NO B13039227 N-(Phenyl(m-tolyl)methyl)acetamide

N-(Phenyl(m-tolyl)methyl)acetamide

Cat. No.: B13039227
M. Wt: 239.31 g/mol
InChI Key: KJPSFQIKNWKPLQ-UHFFFAOYSA-N
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Description

N-(Phenyl(m-tolyl)methyl)acetamide is an organic compound with the molecular formula C16H17NO. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Phenyl(m-tolyl)methyl)acetamide typically involves the reaction of an amine with an acyl chloride or anhydride. One common method is the reaction of m-toluidine (methyl aniline) with acetic anhydride under reflux conditions. The reaction proceeds as follows:

m-Toluidine+Acetic AnhydrideThis compound+Acetic Acid\text{m-Toluidine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} m-Toluidine+Acetic Anhydride→this compound+Acetic Acid

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Phenyl(m-tolyl)methyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

N-(Phenyl(m-tolyl)methyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Phenyl(m-tolyl)methyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylacetamide: Similar structure but lacks the methyl group on the aromatic ring.

    N-Methyl-N-phenylacetamide: Contains a methyl group on the nitrogen atom instead of the aromatic ring.

Uniqueness

N-(Phenyl(m-tolyl)methyl)acetamide is unique due to the presence of both a phenyl and a methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other amides and contributes to its specific properties and applications.

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-[(3-methylphenyl)-phenylmethyl]acetamide

InChI

InChI=1S/C16H17NO/c1-12-7-6-10-15(11-12)16(17-13(2)18)14-8-4-3-5-9-14/h3-11,16H,1-2H3,(H,17,18)

InChI Key

KJPSFQIKNWKPLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC=CC=C2)NC(=O)C

Origin of Product

United States

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